molecular formula C16H24N2O3S B4393860 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide

2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide

Cat. No. B4393860
M. Wt: 324.4 g/mol
InChI Key: GARRORWWYRTQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide, also known as MTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTPT is a piperidine derivative that was first synthesized in 2014 by a research team led by Dr. Xuechu Zhen. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of MTPT.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide exerts its therapeutic effects through the modulation of several signaling pathways in the body. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are known to play a role in the development of chronic inflammatory diseases. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of several chronic diseases. In vivo studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide can reduce pain and inflammation in animal models of chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its specificity and potency. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been shown to have a high affinity for its target receptors, which makes it an ideal candidate for studying the mechanisms of action of various signaling pathways. However, one of the limitations of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide. Another area of research is the investigation of the potential applications of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide in the treatment of other chronic diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide and its potential interactions with other drugs.

Scientific Research Applications

2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has been studied extensively for its potential therapeutic applications. Several studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has significant anti-inflammatory and analgesic properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarbothioamide has also been studied for its potential use as an antitumor agent.

properties

IUPAC Name

2-methyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11-7-5-6-8-18(11)16(22)17-12-9-13(19-2)15(21-4)14(10-12)20-3/h9-11H,5-8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARRORWWYRTQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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